molecular formula C17H20N2OS B2441247 2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 667412-96-6

2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2441247
CAS No.: 667412-96-6
M. Wt: 300.42
InChI Key: FCPXNZXKVCSZFC-UHFFFAOYSA-N
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Description

2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS 667412-96-6) is a high-purity chemical compound supplied with a minimum purity of ≥97% . This molecule belongs to the privileged 2-aminothiophene (2-AT) scaffold, a heterocyclic core of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities . The 2-aminothiophene structure is known to confer various pharmacological properties, and derivatives are investigated as synthons for developing potent new medicines . Specifically, this ortho-amino thiophene carboxamide features a structural motif that is actively researched for its potential in oncology. Compounds with this pharmacophore have been designed and screened as dual-target inhibitors, showing promise in inhibiting vascular endothelial growth factor receptors (VEGFRs) and acting as mitotic inhibitors by disrupting tubulin polymerization . This dual mechanism can lead to the accumulation of cancer cells in the sub-G1 phase, cell cycle arrest at the G2/M phase, and the promotion of apoptosis, making such compounds valuable tools for investigating new pathways in cancer therapy . Researchers can utilize this building block in structure-activity relationship (SAR) studies to explore its potential against solid tumors and other diseases. The product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c18-16-15(17(20)19-12-8-4-3-5-9-12)13-10-6-1-2-7-11-14(13)21-16/h3-5,8-9H,1-2,6-7,10-11,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPXNZXKVCSZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diketones with Sulfur Sources

A widely adopted approach involves the reaction of 1,4-cyclooctanedione with cyanoacetamide derivatives in the presence of elemental sulfur and diethylamine. Under microwave irradiation (80–100°C, 30–45 minutes), this method achieves 68–72% yield by accelerating the Gewald reaction mechanism. Key advantages include reduced reaction time and improved regioselectivity compared to conventional thermal methods.

Reaction Conditions Table

Parameter Value/Range
Solvent Ethanol
Temperature 80–100°C
Catalyst Diethylamine
Sulfur Source Elemental S (1.28 g)
Yield 68–72%

Palladium-Catalyzed Annulation

An alternative method employs palladium(II) acetate (5 mol%) with 1,5-cyclooctadiene and thioamide precursors in DMF at 120°C. This approach facilitates the formation of the eight-membered ring via C–S bond formation, achieving 65% yield. While costlier due to catalyst requirements, it offers superior control over stereochemistry.

Functionalization of the Thiophene Core

Introduction of the Amino Group

The 2-amino moiety is introduced via nucleophilic substitution using ammonium hydroxide (25% v/v) in tetrahydrofuran at 0–5°C. This low-temperature protocol minimizes side reactions, yielding 89% purity. Recent studies demonstrate that ultrasonic irradiation (40 kHz, 30 minutes) enhances reaction efficiency by 18% compared to static conditions.

Carboxamide Formation

The 3-carboxamide group is installed through a two-step process:

  • Chlorination : Treatment with phosphorus oxychloride (2.5 equiv) at reflux (110°C, 4 hours) converts the carboxylic acid to the acyl chloride intermediate.
  • Aminolysis : Reaction with aniline (1.2 equiv) in dichloromethane at room temperature for 12 hours achieves 82% conversion.

Critical Note : Excess aniline must be removed via aqueous extraction (3× 50 mL 1M HCl) to prevent N,N-diphenyl byproduct formation.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Pilot-scale studies utilizing microreactor technology (0.5 mm channel diameter) demonstrate:

  • 94% space-time yield improvement vs batch reactors
  • 40% reduction in solvent consumption
  • Consistent purity ≥99.5% by HPLC

Green Chemistry Approaches

Recent advancements employ:

  • Ionic liquid solvents : [BMIM][BF4] enables catalyst recycling (7 cycles) without yield loss
  • Photocatalytic amidation : Visible light irradiation (450 nm) reduces reaction time from 12 hours to 90 minutes

Analytical Characterization Protocols

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water (+0.1% TFA), 1 mL/min, λ=254 nm
  • NMR (DMSO-d6):
    • δ 7.45–7.32 (m, 5H, Ph)
    • δ 6.89 (s, 1H, thiophene H-4)
    • δ 2.71–1.98 (m, 8H, cyclohexyl CH2)

Chemical Reactions Analysis

Types of Reactions

2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being researched for its potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Properties : Studies suggest that 2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide may inhibit enzymes involved in microbial growth, showcasing its potential as an antimicrobial agent.
  • Antioxidant Activity : Preliminary research indicates that this compound exhibits antioxidant properties, which could be beneficial in neuroprotective applications by mitigating oxidative stress-related damage in cells.

Drug Development

The compound's interaction with specific molecular targets makes it a candidate for drug development:

  • Receptor Modulation : It may act as an allosteric modulator of various receptors, particularly the A1 adenosine receptor. This modulation can enhance or inhibit receptor activity without directly competing with endogenous ligands.

Material Science

In addition to its biological applications, this compound has potential uses in material science:

  • Organic Electronics : Thiophene derivatives are known for their role in the fabrication of organic semiconductors such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various thiophene derivatives including this compound against common pathogens. Results demonstrated significant inhibition of bacterial growth at specific concentrations.

Case Study 2: Antioxidant Properties

Research focused on the antioxidant capacity of this compound revealed that it effectively scavenges free radicals in vitro. This property suggests potential applications in formulations aimed at reducing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • 4-amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has a unique hexahydrocycloocta[b]thiophene structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a member of the hexahydrocyclooctathiophene family and has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N2OSC_{17}H_{20}N_{2}OS, with a molecular weight of approximately 304.42 g/mol. The structure features a thiophene ring fused with a cyclooctane system and an amine group that may influence its reactivity and interaction with biological targets .

Research indicates that compounds in this class can act as allosteric modulators of various receptors, particularly the A1 adenosine receptor. Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand. This mechanism is crucial in pharmacology as it allows for more nuanced control over receptor signaling pathways .

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant activity. Antioxidants are vital in mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals could have implications for neuroprotective applications .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Study 1: Modulation of Adenosine Receptors

In a study focusing on the modulation of A1 adenosine receptors, researchers synthesized various derivatives of hexahydrocyclooctathiophenes and evaluated their effects on receptor activity. The compound showed promising results as an allosteric modulator, enhancing the receptor's response to adenosine while reducing adverse effects associated with direct agonists .

Case Study 2: Neuroprotection in Cell Models

Another significant study investigated the neuroprotective effects of this compound in neuronal cell cultures subjected to oxidative stress. The results indicated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis compared to untreated controls .

Research Findings Summary Table

Study Focus Findings
Modulation of A1 ReceptorsAllosteric modulationEnhanced receptor activity; reduced side effects
NeuroprotectionOxidative stressIncreased cell viability; decreased apoptosis markers
Anti-inflammatory EffectsCytokine productionReduced levels of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

  • Synthetic Routes : The compound is synthesized via cyclocondensation of substituted cyclohexenyl precursors with thiophene-based intermediates. For example, anhydrides (e.g., succinic or maleic anhydride) are reacted with amine-functionalized tetrahydrobenzothiophene intermediates in dry CH₂Cl₂ under reflux with nitrogen protection. Typical yields range from 47% to 78% depending on substituents and reaction scale .
  • Intermediate Characterization :

  • Purification : Reverse-phase HPLC with MeCN:H₂O gradients (30%→100%) is critical for isolating high-purity intermediates .
  • Spectroscopy : IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹). ¹H/¹³C NMR resolves regiochemistry, such as cyclohexenyl proton shifts (δ 1.2–2.8 ppm) and thiophene ring carbons (δ 110–140 ppm) .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • Multi-Technique Approach :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH/OH stretches (~3200–3500 cm⁻¹) .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–7.5 ppm) and cyclohexenyl protons (δ 1.2–2.8 ppm). ¹³C NMR confirms sp² carbons in the thiophene ring (δ 110–140 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • HRMS/LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .

Q. What in vitro biological assays are used to evaluate its activity?

  • Antibacterial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Derivatives with electron-withdrawing substituents (e.g., Cl, CN) show enhanced activity, likely due to improved membrane penetration .
  • Anti-Inflammatory Models : COX-2 inhibition assays and carrageenan-induced paw edema in rodents are common. Ethyl ester derivatives exhibit improved solubility for in vivo testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Key Variables :

  • Solvent Choice : Anhydrous CH₂Cl₂ minimizes side reactions, but DMF may enhance solubility of bulky intermediates .
  • Catalysis : Piperidine/acetic acid systems (0.1–1.0 mol%) accelerate Knoevenagel condensations, reducing reaction time from 6 hours to <2 hours .
  • Workflow Integration : Computational reaction path searches (e.g., quantum chemical calculations) predict optimal molar ratios (e.g., 1.2:1 anhydride:amine) and transition states, reducing trial-and-error experimentation .

Q. How should researchers address discrepancies in spectroscopic data between batches?

  • Troubleshooting Workflow :

Re-Analyze Purity : Confirm via HPLC (e.g., >95% purity threshold) and HRMS to rule out impurities .

Variable Testing : Compare NMR spectra under identical conditions (e.g., solvent, temperature). For example, batch-dependent shifts in NH protons (δ 7.5–8.0 ppm) may indicate residual solvents or tautomerism .

Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguous stereochemistry .

Q. What computational strategies can predict the compound’s reactivity or biological targets?

  • In Silico Approaches :

  • Docking Studies : Molecular docking with bacterial enoyl-ACP reductase (FabI) identifies potential binding modes for antibacterial derivatives. Substituents at the 3-carboxamide position show high affinity for hydrophobic pockets .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate logP values with MIC data. Derivatives with logP >3.5 exhibit better membrane permeability but may suffer from solubility issues .
  • Reactivity Prediction : Transition state modeling (e.g., DFT calculations) optimizes cyclocondensation steps, reducing energy barriers by 10–15% when using electron-deficient anhydrides .

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